molecular formula C16H15ClO B14043812 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan

Cat. No.: B14043812
M. Wt: 258.74 g/mol
InChI Key: VCHIEAZZWFNAPP-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. The tert-butyl group and chlorine atom attached to the dibenzofuran core make this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tert-butylbenzene with a chlorinating agent can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as chlorination, cyclization, and purification. The use of continuous flow reactors and advanced separation techniques ensures efficient production and high-quality output .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the tert-butyl and chlorine substituents.

    7-(tert-Butyl)dibenzo[b,d]furan: Similar structure but lacks the chlorine atom.

    1-Chlorodibenzo[b,d]furan: Similar structure but lacks the tert-butyl group.

Uniqueness

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan is unique due to the presence of both the tert-butyl group and chlorine atom. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other dibenzofuran derivatives .

Properties

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

7-tert-butyl-1-chlorodibenzofuran

InChI

InChI=1S/C16H15ClO/c1-16(2,3)10-7-8-11-14(9-10)18-13-6-4-5-12(17)15(11)13/h4-9H,1-3H3

InChI Key

VCHIEAZZWFNAPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(O2)C=CC=C3Cl

Origin of Product

United States

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